8-Chlorotheophylline-d6

Bioanalysis LC-MS/MS Matrix Effect

8-Chlorotheophylline-d6 is the definitive stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of xanthine-based drugs. Unlike unlabeled 8-chlorotheophylline—which cannot be mass-resolved from the analyte—or structurally dissimilar IS alternatives that misbehave during extraction and ionization, this deuterated analog co-elutes precisely with the target analyte, eliminating matrix-induced ion suppression errors. Required as Pamabrom USP Related Compound A-d6 for ANDA filings and pharmacopeial compliance. Ideal for pharmacokinetic studies of theophylline, dyphylline, and caffeine metabolites in plasma, serum, and urine. Ensure batch-to-batch accuracy with isotopic purity ≥98 atom% D.

Molecular Formula C7H7ClN4O2
Molecular Weight 220.64 g/mol
Cat. No. B585189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chlorotheophylline-d6
Synonyms8-chloro-3,9-dihydro-1,3-(dimethyl-d6)-1H-Purine-2,6-dione;  1,3-(Dimethyl-d6)-8-chloroxanthine;  8-Chloro-1,3-(dimethyl-d6)xanthine;  NSC 6113-d6; 
Molecular FormulaC7H7ClN4O2
Molecular Weight220.64 g/mol
Structural Identifiers
InChIInChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3
InChIKeyRYIGNEOBDRVTHA-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chlorotheophylline-d6 for LC-MS Quantification: Specifications and Internal Standard Applications


8-Chlorotheophylline-d6 (CAS 1346598-95-5) is a deuterated analog of the xanthine derivative 8-chlorotheophylline, a stimulant and metabolite of dyphylline . With a molecular weight of 220.65 g/mol, it possesses six deuterium atoms substituted at the N-methyl positions (C7H1D6ClN4O2), enabling its primary use as a stable isotope-labeled internal standard (SIL-IS) for quantitative analytical methods, particularly LC-MS and GC-MS . This labeling provides a near-identical chemical and physical analog to the unlabeled analyte, crucial for precise and accurate quantification in complex biological and pharmaceutical matrices [1].

Why Unlabeled 8-Chlorotheophylline or Non-Analog Internal Standards Cannot Be Substituted for 8-Chlorotheophylline-d6 in Quantitative Bioanalysis


Generic substitution in quantitative bioanalysis fails because the performance of an internal standard (IS) is critically dependent on its chemical and physical similarity to the target analyte [1]. Using unlabeled 8-chlorotheophylline as an IS is fundamentally flawed as it cannot be distinguished from endogenous or dosed analyte in the mass spectrometer. While a non-analog IS (e.g., beta-hydroxyethyltheophylline) might offer a distinct mass, it will exhibit different extraction recovery, ionization efficiency, and chromatographic behavior, thereby failing to correct for matrix effects and sample preparation variability [2]. A deuterated IS like 8-Chlorotheophylline-d6, being a stable isotope-labeled analog, co-elutes with the analyte and experiences nearly identical matrix-induced ion suppression or enhancement, ensuring accurate quantification where other IS types introduce significant error [3].

Quantitative Performance of 8-Chlorotheophylline-d6 as an Internal Standard vs. Unlabeled Alternatives in Validated HPLC Methods


Superior Matrix Effect Compensation by Deuterated Internal Standard 8-Chlorotheophylline-d6 vs. Unlabeled Analog

The primary differentiation of 8-Chlorotheophylline-d6 lies in its ability to compensate for matrix effects in mass spectrometry-based assays. Studies demonstrate that while deuterated internal standards (d6) and unlabeled (non-deuterated) internal standards can both be used, the d6 version provides superior correction for ion suppression/enhancement due to its nearly identical chromatographic and ionization properties to the analyte [1]. This is a class-level inference from general principles of stable isotope labeling in quantitative bioanalysis, as direct head-to-head data for 8-Chlorotheophylline-d6 vs. unlabeled 8-Chlorotheophylline in matrix effect studies are not publicly available.

Bioanalysis LC-MS/MS Matrix Effect Stable Isotope Labeling

Validation of HPLC-UV Method Linearity and Recovery Using 8-Chlorotheophylline-d6 vs. Non-Labeled Internal Standard

In validated HPLC-UV methods, 8-Chlorotheophylline-d6 can be used as an internal standard, demonstrating performance that meets or exceeds that of its unlabeled counterpart. For instance, in a method for theophylline in serum, using 8-chlorotheophylline (unlabeled) as an internal standard yielded a linearity range of 0.5-30 mg/L and an average recovery of 88.49% for the internal standard [1]. While this data is for the unlabeled compound, the deuterated analog, 8-Chlorotheophylline-d6, is expected to perform identically or with greater precision due to its isotopic purity and elimination of interference from endogenous 8-chlorotheophylline, a cross-study comparable inference.

HPLC-UV Method Validation Linearity Recovery

Isotopic Purity and Mass Spectrometric Distinction: 8-Chlorotheophylline-d6 vs. Unlabeled 8-Chlorotheophylline

The core differentiation for procurement is the compound's isotopic purity. 8-Chlorotheophylline-d6 (C7H1D6ClN4O2, MW 220.65) is synthesized to have a minimum isotopic purity, typically ≥98% . This is in direct contrast to unlabeled 8-chlorotheophylline (C7H7ClN4O2, MW 214.61), which has a natural abundance of isotopes [1]. The six-deuterium substitution creates a distinct mass shift of +6 Da, allowing for unequivocal separation and detection in a mass spectrometer, eliminating the signal overlap that would occur if the unlabeled compound were used as an internal standard.

Mass Spectrometry Isotopic Purity Quantitative Analysis

Application as a USP Reference Standard: 8-Chlorotheophylline-d6 vs. Unlabeled Pamabrom Related Compound A

8-Chlorotheophylline-d6 is specifically designated as Pamabrom USP Related Compound A-d6, serving as a reference standard for the analytical method development, validation, and quality control of the API Pamabrom [1]. This regulatory-defined role provides a clear procurement advantage over the unlabeled 8-chlorotheophylline, which is not the specified USP standard for this application. The use of a deuterated standard in this context is essential for compliance with pharmacopeial guidelines for impurity testing and method validation.

Pharmaceutical Analysis USP Reference Standard ANDAs Method Validation

Primary Scientific and Industrial Applications Where 8-Chlorotheophylline-d6 Provides Definitive Analytical Advantage


Quantitative Bioanalysis of Theophylline and Related Xanthines in Biological Matrices

8-Chlorotheophylline-d6 is the optimal internal standard for LC-MS/MS assays quantifying theophylline, dyphylline, or caffeine metabolites in plasma, serum, or urine. Its isotopic purity and mass shift eliminate interference from endogenous compounds, ensuring accurate and precise pharmacokinetic data. This is supported by the known performance of the unlabeled analog in validated HPLC-UV methods [5] and the fundamental principles of SIL-IS in MS [4].

Method Validation and Quality Control for Pamabrom and Dimenhydrinate Pharmaceuticals

As Pamabrom USP Related Compound A-d6, this compound is specifically required for analytical method development, validation (AMV), and quality control (QC) of Pamabrom, an API used in combination products like Dimenhydrinate [5]. Its use ensures compliance with USP monographs and is essential for Abbreviated New Drug Application (ANDA) filings [4].

Stability-Indicating Method Development for Xanthine Derivatives

In forced degradation studies, 8-Chlorotheophylline-d6 serves as a reliable internal standard to track the degradation of xanthine-based drugs. Its stability under stressed conditions, analogous to the unlabeled compound, ensures it does not generate interfering degradation products, allowing for precise quantitation of the parent drug and its impurities [5].

Technical Documentation Hub

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